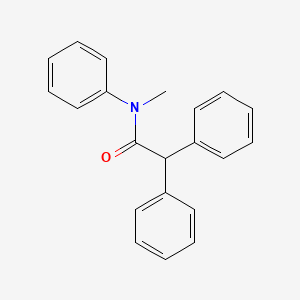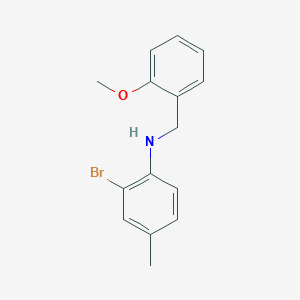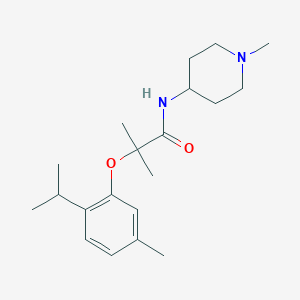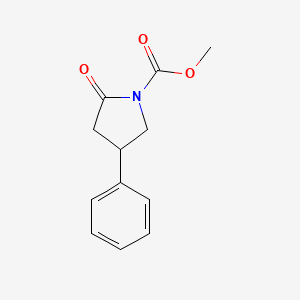![molecular formula C18H21NO6 B5125073 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene, also known as NPEB, is a chemical compound that is used in scientific research. This compound belongs to the class of benzene derivatives and is known for its potential application in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene involves its binding to the allosteric site of mGluR5. This binding leads to a conformational change in the receptor, which results in the inhibition of its activity. This inhibition leads to a decrease in the release of various neurotransmitters, including glutamate, dopamine, and GABA. This decrease in neurotransmitter release can have various physiological effects, including the modulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have various biochemical and physiological effects. These effects include the modulation of synaptic plasticity, learning, and memory. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have potential therapeutic effects in various neurological disorders, including addiction and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in lab experiments is its high selectivity for mGluR5. This selectivity allows for the specific modulation of mGluR5 activity, which can provide valuable insights into its role in various physiological processes. However, one of the limitations of using 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene is its potential off-target effects. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have some activity at other receptors, including mGluR1 and mGluR2/3. This off-target activity can complicate the interpretation of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene. One potential direction is the development of more selective mGluR5 antagonists. These compounds could provide more specific modulation of mGluR5 activity, which could lead to a better understanding of its role in various neurological disorders. Another potential direction is the investigation of the potential therapeutic effects of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in various neurological disorders, including addiction and Parkinson's disease. Finally, the use of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene in combination with other compounds could provide valuable insights into the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene involves the reaction of 1,3-dibromo-2-(4-nitrophenoxy)propane with sodium ethoxide in ethanol. This reaction leads to the formation of 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been extensively studied for its potential use as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene has been shown to have a high affinity for mGluR5 and can selectively block its activity. This property makes 1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene a valuable tool for studying the role of mGluR5 in various neurological disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-2-23-17-4-3-5-18(14-17)25-13-11-22-10-12-24-16-8-6-15(7-9-16)19(20)21/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYILZQGEDDBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)




![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)